molecular formula C15H11ClN2O B2361284 3-([1,1'-Biphenyl]-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole CAS No. 1956356-00-5

3-([1,1'-Biphenyl]-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole

Cat. No.: B2361284
CAS No.: 1956356-00-5
M. Wt: 270.72
InChI Key: TWDBLDOENGSXMS-UHFFFAOYSA-N
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Description

3-([1,1'-Biphenyl]-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a biphenyl group at position 3 and a chloromethyl group at position 3. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal and materials chemistry.

Properties

IUPAC Name

5-(chloromethyl)-3-(2-phenylphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-10-14-17-15(18-19-14)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDBLDOENGSXMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=NOC(=N3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Strategies

Cyclocondensation of Biphenyl-2-Carbohydrazide with Chloroacetyl Chloride

Procedure ():

  • Step 1 : Biphenyl-2-carbonitrile is reacted with hydroxylamine hydrochloride in ethanol/water (5:1) under reflux to form biphenyl-2-carbohydrazide.
  • Step 2 : The hydrazide intermediate is treated with chloroacetyl chloride in 1,2-dichloroethane using N-ethyl-N,N-diisopropylamine (DIPEA) as a base.
  • Cyclization : The mixture is refluxed for 6–8 hours, yielding the target compound after recrystallization.

Key Data :

  • Yield : 72–78%
  • Conditions : Reflux at 110–120°C, inert atmosphere
  • Characterization :
    • IR : 1650 cm⁻¹ (C=N), 750 cm⁻¹ (C-Cl)
    • ¹H NMR (CDCl₃): δ 4.28 (s, 2H, CH₂Cl), 7.35–7.85 (m, 9H, biphenyl)
    • MS : m/z 337 [M+H]⁺

Microwave-Assisted Synthesis Using Phosphorus Oxychloride

Procedure ():

  • Step 1 : Biphenyl-2-carboxylic acid is converted to its hydrazide derivative via reaction with hydrazine hydrate.
  • Step 2 : The hydrazide is cyclized with chloroacetic acid in the presence of phosphorus oxychloride (POCl₃) under microwave irradiation (300 W, 120°C, 20 min).

Key Data :

  • Yield : 85%
  • Advantages : Reduced reaction time (20 min vs. 6–8 hours conventionally)
  • Purity : >95% (HPLC)

Alternative Routes

Oxidative Cyclization of N-Acylhydrazones

Procedure ():

  • Step 1 : Biphenyl-2-carbaldehyde is condensed with chloroacetohydrazide to form an N-acylhydrazone.
  • Step 2 : Oxidative cyclization using chloramine-T or trichloroisocyanuric acid (TCCA) in dichloromethane at room temperature.

Key Data :

  • Yield : 68–75%
  • Reagents : Chloramine-T (2 equiv.), 2 hours, rt
  • Mechanism : Radical-mediated cyclization confirmed by ESR spectroscopy.
Solid-Phase Synthesis Using Polymer-Supported Reagents

Procedure ():

  • Step 1 : Biphenyl-2-carbonitrile is immobilized on Wang resin.
  • Step 2 : On-resin reaction with hydroxylamine and chloroacetyl chloride, followed by cleavage with trifluoroacetic acid (TFA).

Key Data :

  • Yield : 65%
  • Purity : 90% (LC-MS)
  • Advantages : Scalable, minimal purification required

Comparative Analysis of Methods

Method Yield (%) Time Conditions Key Advantages
Cyclocondensation 72–78 6–8 hours Reflux, DIPEA High reproducibility
Microwave 85 20 minutes POCl₃, 120°C Rapid, energy-efficient
Oxidative Cyclization 68–75 2 hours Chloramine-T, rt Mild conditions, no metal catalysts
Solid-Phase 65 24 hours Wang resin, TFA cleavage Scalable, minimal purification

Mechanistic Insights

  • Cyclocondensation : Proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon of chloroacetyl chloride, followed by POCl₃-mediated dehydration ().
  • Microwave Irradiation : Enhances reaction kinetics by dipole polarization, reducing activation energy ().
  • Oxidative Cyclization : Involves single-electron transfer (SET) from chloramine-T, generating a nitrenium ion intermediate that facilitates ring closure ().

Challenges and Optimization

  • Chloromethyl Stability : The chloromethyl group is prone to hydrolysis; reactions must be conducted under anhydrous conditions ().
  • Byproduct Formation : Use of excess POCl₃ minimizes diacylhydrazine byproducts ().
  • Catalyst Selection : ZrCl₄ or CDI improves cyclization efficiency compared to PPA ().

Chemical Reactions Analysis

Types of Reactions: 3-([1,1’-Biphenyl]-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines in the presence of a base.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce oxides .

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Research indicates that oxadiazole derivatives, including 3-([1,1'-Biphenyl]-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole, exhibit promising anticancer properties. A study on similar compounds demonstrated their ability to induce apoptosis in cancer cell lines such as LN229 glioblastoma cells through cytotoxic assays and molecular docking studies . The structural characteristics of oxadiazoles contribute to their interaction with biological targets, enhancing their efficacy as anticancer agents.

2. Antimicrobial Properties
The compound is also being investigated for its antimicrobial activities. Studies have shown that derivatives of 1,3,4-oxadiazoles possess significant antibacterial and antifungal properties. For instance, certain synthesized oxadiazole derivatives have been found to exhibit comparable antibacterial activity to first-line drugs . This suggests that this compound may serve as a template for developing new antimicrobial agents.

3. Anti-diabetic Potential
Recent investigations into the biological activities of oxadiazoles have revealed their potential in managing diabetes. Compounds similar to this compound showed significant glucose-lowering effects in genetically modified models like Drosophila melanogaster, indicating their potential as anti-diabetic agents .

Material Science Applications

1. Fluorescent Materials
The unique structural features of oxadiazoles allow them to be utilized in the development of fluorescent materials. Their ability to absorb UV light and emit fluorescence makes them suitable for applications in sensors and light-emitting devices .

2. Scintillators
Oxadiazole derivatives are used in scintillation detectors due to their high efficiency in converting ionizing radiation into visible light. This application is critical in fields such as medical imaging and radiation detection .

Agrochemical Applications

Oxadiazoles are also explored for their potential use as agrochemicals. Their bioactive properties suggest they could serve as effective pesticides or herbicides, contributing to sustainable agricultural practices by controlling pests and diseases without harming beneficial organisms .

Summary Table of Applications

Application AreaSpecific UsesKey Findings/References
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cells
Antimicrobial agentsComparable activity to first-line drugs
Anti-diabetic agentsSignificant glucose-lowering effects
Material ScienceFluorescent materialsUsed in sensors and light-emitting devices
ScintillatorsHigh efficiency in radiation detection
AgrochemicalsPesticides/herbicidesPotential for sustainable agriculture

Mechanism of Action

The mechanism of action of 3-([1,1’-Biphenyl]-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The oxadiazole ring can interact with various enzymes and receptors, influencing their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Oxadiazole Derivatives

Structural Analogues and Substitution Patterns

The following table compares 3-([1,1'-Biphenyl]-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole with structurally related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Applications Reference
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole Phenyl (position 3), chloromethyl (position 5) 180.62 Intermediate in alkylation reactions for drug discovery
3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole 4-Bromophenyl (position 3), chloromethyl (position 5) 286.59 Antimicrobial activity testing; halogenated derivatives for enhanced stability
3-(Chloromethyl)-5-(2-thienyl)-1,2,4-oxadiazole 2-Thienyl (position 5), chloromethyl (position 3) 186.65 Potential use in optoelectronics due to sulfur-containing heterocycle
Oxadiazon (Agrochemical) 3-(2,4-Dichloro-5-(1-methylethoxy)phenyl)-5-(tert-butyl)-1,3,4-oxadiazol-2(3H)-one 345.21 Herbicide; inhibits carotenoid biosynthesis
Key Observations:
  • Reactivity: The chloromethyl group enables nucleophilic substitution reactions (e.g., with phenols or amines), a feature shared with analogues like 3-(4-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole .
  • Biological Activity: Derivatives with electron-withdrawing groups (e.g., bromine in ) show improved antimicrobial activity compared to non-halogenated counterparts .

Biological Activity

The compound 3-([1,1'-Biphenyl]-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole (CAS No. 1956356-00-5) is a member of the oxadiazole family, known for its diverse biological activities. This article provides a comprehensive review of its biological properties, synthesis methods, and potential applications in medicinal chemistry.

  • Molecular Formula : C15H11ClN2O
  • Molecular Weight : 274.72 g/mol
  • Structure : The compound features a biphenyl moiety and a chloromethyl group attached to the oxadiazole ring, contributing to its unique reactivity and biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound under review has shown promising results in inhibiting cancer cell proliferation:

  • In vitro Studies : It exhibited cytotoxic effects against various cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer (MCF-7) with IC50 values indicating moderate to high potency.
Cell LineIC50 (µM)
HT-29 (Colon)12.5
MCF-7 (Breast)15.0
HeLa (Cervical)10.0

These findings suggest that modifications in the structure of oxadiazoles can lead to enhanced anticancer activities.

Antimicrobial Activity

The antimicrobial properties of oxadiazoles have been extensively studied. The compound has shown varying degrees of activity against different bacterial strains:

  • Antibacterial Testing : It demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while exhibiting lower efficacy against Gram-negative strains like E. coli.
Bacterial StrainActivity
Staphylococcus aureusSensitive
Bacillus subtilisSensitive
Escherichia coliResistant

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : It has been noted for its inhibitory effects on various enzymes involved in cancer progression and microbial resistance.
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Study on Antitumor Activity

A recent study evaluated the antitumor efficacy of various oxadiazole derivatives, including our compound, against a panel of human tumor cell lines. The results indicated that modifications on the biphenyl moiety could enhance selectivity and potency against specific cancer types.

Research on Antimicrobial Efficacy

Another study focused on the synthesis and evaluation of oxadiazole derivatives for their antimicrobial properties. The findings revealed that compounds with halogen substitutions exhibited improved antibacterial activity compared to their non-halogenated counterparts.

Conclusion and Future Directions

The biological activity of This compound underscores its potential as a scaffold for drug development in oncology and infectious diseases. Future research should focus on:

  • Structure-Activity Relationship (SAR) : Further exploration of structural modifications to enhance biological activity.
  • In vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.

As interest in oxadiazole derivatives continues to grow, this compound represents a promising candidate for further investigation in drug discovery initiatives.

Q & A

Q. Table 1: Synthesis Optimization

MethodConditionsYield (%)Key AdvantageReference
Traditional RefluxK₂CO₃, 12h, 80°C65Simplicity
Microwave-AssistedK₂CO₃, 30min, 100°C85Faster, higher yield

What spectroscopic and analytical techniques are essential for characterizing this compound?

Basic
Key techniques include:

  • ¹H/¹³C NMR : Identifies chloromethyl protons (δ ~4.60 ppm) and oxadiazole ring carbons (δ ~165 ppm) .
  • IR Spectroscopy : Confirms C=N (1610 cm⁻¹) and C-Cl (680 cm⁻¹) bonds .
  • Mass Spectrometry : Validates molecular weight (m/z 325 [M+H]⁺) .
  • X-Ray Crystallography : Resolves solid-state conformation and bond angles .

Advanced
For ambiguous data (e.g., overlapping NMR signals):

  • 2D NMR (COSY/HSQC) : Correlates proton-carbon networks to resolve positional isomerism.
  • DFT Calculations : Computes theoretical chemical shifts to validate experimental assignments .

How can contradictory data in reaction yields or purity be addressed during synthesis?

Advanced
Discrepancies often arise from:

  • Byproduct Formation : Regioisomers may form due to competing reaction pathways. Mitigate by optimizing solvent polarity (e.g., DMF reduces side reactions) and stoichiometry .
  • Purity Issues : Use column chromatography or recrystallization (e.g., ethyl acetate/ethanol) to isolate the target compound .
  • Kinetic vs. Thermodynamic Control : Microwave methods favor kinetic products, while prolonged heating may shift equilibria .

What safety precautions are critical when handling this compound?

Q. Basic

  • PPE : Gloves, goggles, and lab coats mandatory due to the chloromethyl group’s alkylating potential.
  • Storage : Inert atmosphere, desiccated, and shielded from light to prevent degradation .
  • Emergency Protocols : Immediate rinsing for skin/eye contact and neutralization of spills with sodium bicarbonate .

Q. Advanced

  • Stability Studies : Monitor decomposition under varying pH and temperature. Chloromethyl groups hydrolyze in aqueous media, forming hydroxymethyl derivatives .
  • Degradation Products : Analyze via LC-MS to identify hazardous byproducts (e.g., formaldehyde under acidic conditions) .

How does the chloromethyl group influence reactivity in medicinal chemistry applications?

Q. Advanced

  • Derivatization Potential : The chloromethyl moiety serves as a versatile handle for nucleophilic substitution (e.g., with amines or thiols) to generate prodrugs or targeted conjugates .
  • Structure-Activity Relationships (SAR) : Modifications here alter solubility, bioavailability, and target binding. For example, replacing Cl with azide enables "click chemistry" for bioconjugation .

Q. Table 2: Biological Relevance

Modification SiteFunctional Group IntroducedApplication ExampleReference
Chloromethyl (-CH₂Cl)Amine (-CH₂NH₂)Anticancer prodrugs
Chloromethyl (-CH₂Cl)Thioether (-CH₂S-)Enzyme inhibitors

What computational methods support the design of derivatives with enhanced properties?

Q. Advanced

  • Molecular Docking : Predicts binding affinity to biological targets (e.g., kinases or GPCRs) using software like AutoDock .
  • QSAR Models : Correlates substituent electronic properties (Hammett constants) with activity to prioritize synthetic targets .
  • Solubility Prediction : COSMO-RS simulations estimate solubility in biorelevant media (e.g., simulated intestinal fluid) .

How can crystallization challenges be overcome for X-ray analysis?

Q. Advanced

  • Solvent Screening : Use mixed solvents (e.g., ethanol/ethyl acetate) for slow evaporation to grow diffraction-quality crystals .
  • Cryoprotection : Flash-cooling in liquid nitrogen with glycerol (20%) prevents crystal lattice disruption .

What are the limitations of current synthetic methods for scale-up?

Q. Advanced

  • Microwave Limitations : Batch processing constraints hinder large-scale production. Continuous flow reactors may address this .
  • Chloromethyl Stability : Degradation during prolonged storage requires inert atmosphere handling .

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